molecular formula C19H19ClN2O5S B12150100 Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate CAS No. 6998-40-9

Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate

Cat. No.: B12150100
CAS No.: 6998-40-9
M. Wt: 422.9 g/mol
InChI Key: KEVOCRBWMSZWFD-UHFFFAOYSA-N
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Description

Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Coupling with Benzoate Ester: The final step involves coupling the pyrrolidine derivative with a benzoate ester using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[[1-(4-bromophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
  • Methyl 3-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
  • Methyl 3-[[1-(4-fluorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate

Uniqueness

Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.

Biological Activity

Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate, also known by its CAS number 6998-40-9, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClN2O5SC_{19}H_{19}ClN_{2}O_{5}S, with a molecular weight of approximately 422.88 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.

Structural Formula

Molecular Structure C19H19ClN2O5S\text{Molecular Structure }\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{2}\text{O}_{5}\text{S}

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism has been documented in various studies, highlighting the compound's potential as an antibacterial agent.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

A study published in MDPI investigated the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated significant inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL depending on the strain tested .

Study 2: Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory effects of this compound using in vitro models. The findings demonstrated a reduction in the production of nitric oxide and pro-inflammatory cytokines in macrophage cultures treated with this compound. This suggests a potential role in managing inflammatory conditions .

Data Summary Table

Activity Tested Strains/Models Effect Observed Reference
AntimicrobialE. coli, S. aureusMIC: 15-30 µg/mL
Anti-inflammatoryMacrophage culturesDecreased nitric oxide production

Properties

CAS No.

6998-40-9

Molecular Formula

C19H19ClN2O5S

Molecular Weight

422.9 g/mol

IUPAC Name

methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C19H19ClN2O5S/c1-27-19(24)13-4-2-5-15(12-13)21-18(23)17-6-3-11-22(17)28(25,26)16-9-7-14(20)8-10-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,21,23)

InChI Key

KEVOCRBWMSZWFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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